molecular formula C16H34N2O4 B12740813 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid CAS No. 75113-48-3

2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid

Katalognummer: B12740813
CAS-Nummer: 75113-48-3
Molekulargewicht: 318.45 g/mol
InChI-Schlüssel: XAVBWLUBRPYLNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is a compound with the molecular formula C14H29NO3. It is known for its unique structure, which combines an amino alcohol and a fatty acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid typically involves the reaction of 2-aminoethanol with 6-(2-ethylhexanoylamino)hexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The compound is purified through various techniques, including distillation, crystallization, and chromatography, to meet the required specifications for different applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through the alteration of cellular signaling pathways and the regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoethanol: A simpler compound with similar functional groups but lacking the fatty acid derivative.

    6-(2-ethylhexanoylamino)hexanoic acid: Contains the fatty acid derivative but lacks the amino alcohol component.

Uniqueness

2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is unique due to its combination of an amino alcohol and a fatty acid derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

75113-48-3

Molekularformel

C16H34N2O4

Molekulargewicht

318.45 g/mol

IUPAC-Name

2-aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid

InChI

InChI=1S/C14H27NO3.C2H7NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;3-1-2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);4H,1-3H2

InChI-Schlüssel

XAVBWLUBRPYLNE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)NCCCCCC(=O)O.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.